N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride
Overview
Description
N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C14H23Cl2N3O and its molecular weight is 320.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Properties
- A study by Matiadis et al. (2013) involved the synthesis and evaluation of a series of quinolinone-3-aminoamide derivatives, including a compound structurally similar to N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride. The research focused on the inhibition of cancer cell growth (Matiadis et al., 2013).
Chemical Synthesis Techniques
- Aghekyan and Panosyan (2016) discussed the synthesis of dihydroisoquinoline carboxamides, exploring reactions involving ethyl 6′,7′-dimethoxy-3′Н-spiro[isoquinoline-1,4′-cyclopentane]-1′-carboxylate and various secondary amines and heterylthiols (Aghekyan & Panosyan, 2016).
Structural Analysis
- Surikova et al. (2008) investigated the reactions of ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates with nitrogen-centered nucleophiles, leading to the formation of various compounds including derivatives of tetrahydroisoquinoline (Surikova et al., 2008).
Bioorganic and Medicinal Chemistry
- Research by Ruchelman et al. (2004) involved studying the effects of varied substituents at the 11-position of isoquino[4,3-c]cinnolin-12-ones on topoisomerase I-targeting activity and cytotoxicity. This study included the examination of compounds similar to the one (Ruchelman et al., 2004).
Pharmacological Applications
- A study by Rakhmanova et al. (2022) investigated the analgesic and anti-inflammatory effects of a similar compound, demonstrating its potential in medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-17(2)8-7-15-14(18)13-9-11-5-3-4-6-12(11)10-16-13;;/h3-6,13,16H,7-10H2,1-2H3,(H,15,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXPWPHKNKDXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CC2=CC=CC=C2CN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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